N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide
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Overview
Description
N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . It is a solid at room temperature and is known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide typically involves the bromination of 3-methylpyridine followed by cyclopropylation and subsequent carboxamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, cyclopropylamine for cyclopropylation, and carboxylic acid derivatives for carboxamidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: A related compound with similar structural features but lacking the cyclopropyl and carboxamide groups.
N-Cyclopropyl-3-methylpyridine-2-carboxamide: Similar but without the bromine atom.
Uniqueness
N-Cyclopropyl-5-bromo-3-methylpyridine-2-carboxamide is unique due to the presence of both the bromine atom and the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-3-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-4-7(11)5-12-9(6)10(14)13-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMVWTXCYXEVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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